N,N,N',N'-Tetramethyl-1,7-heptanediamine

Descripción general

Descripción

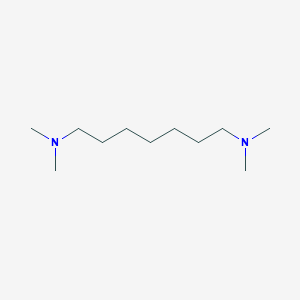

N,N,N’,N’-Tetramethyl-1,7-heptanediamine is an organic compound with the molecular formula C11H26N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be synthesized through several methods. One common approach involves the reaction of heptane-1,7-diamine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-1,7-heptanediamine often involves large-scale methylation processes. The starting material, heptane-1,7-diamine, is reacted with excess methylating agents such as methyl chloride or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in a solvent such as toluene or xylene to facilitate the separation and purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N,N,N’,N’-Tetramethyl-1,7-heptanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine groups in N,N,N’,N’-Tetramethyl-1,7-heptanediamine can participate in nucleophilic substitution reactions with alkyl halides, forming quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often occur in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Quaternary ammonium salts.

Aplicaciones Científicas De Investigación

Coordination Chemistry

N,N,N',N'-Tetramethyl-1,7-heptanediamine serves as a ligand in coordination chemistry, facilitating the formation of metal complexes. Its structure allows it to effectively coordinate with various metal ions, enhancing the stability and reactivity of these complexes. This property is particularly useful in catalysis and material science.

Organic Synthesis

In organic synthesis, this compound acts as a catalyst for reactions involving the formation of carbon-nitrogen bonds. It is particularly effective in facilitating nucleophilic substitution reactions and can be used to synthesize quaternary ammonium salts from alkyl halides.

Biological Applications

This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to cross the blood-brain barrier makes it valuable in developing central nervous system-targeting drugs.

Industrial Applications

In industrial settings, this compound is employed in producing polymers and resins, enhancing their stability and performance. Its unique properties allow for improved processing characteristics and product durability.

Case Study 1: Metal Complex Formation

A study demonstrated that this compound could effectively stabilize copper(II) complexes, leading to enhanced catalytic activity in oxidation reactions. The research highlighted the compound's potential in developing efficient catalysts for industrial processes .

Case Study 2: Pharmaceutical Development

Research focused on the synthesis of neuroactive compounds using this compound showed promising results in drug development targeting neurodegenerative diseases. The compound's ability to facilitate the formation of complex molecular structures was crucial for creating effective therapeutic agents .

Mecanismo De Acción

The mechanism by which N,N,N’,N’-Tetramethyl-1,7-heptanediamine exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N,N,N’,N’-Tetramethyl-1,7-heptanediamine can be compared with other similar compounds, such as:

N,N,N’,N’-Tetramethylethylenediamine: This compound has a shorter carbon chain and is commonly used as a ligand in coordination chemistry.

N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar in structure but with one less carbon atom in the chain, affecting its reactivity and applications.

N,N,N’,N’-Tetramethyl-1,8-octanediamine: This compound has a longer carbon chain, which can influence its solubility and interaction with other molecules.

Uniqueness: N,N,N’,N’-Tetramethyl-1,7-heptanediamine is unique due to its specific chain length and methylation pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Actividad Biológica

N,N,N',N'-Tetramethyl-1,7-heptanediamine, commonly referred to as 1,7-TMH, is a polyamine compound with a molecular formula of and a molecular weight of approximately 186.34 g/mol. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties and biological activities.

- Molecular Formula : C₁₁H₂₆N₂

- Molecular Weight : 186.34 g/mol

- Density : 0.829 g/cm³

- Boiling Point : 225.6 °C at 760 mmHg

- Flash Point : 81.6 °C

Biological Activity Overview

This compound exhibits several biological activities that are of interest to researchers:

- Antimicrobial Properties :

- Cell Growth Regulation :

- Neuroprotective Effects :

Case Study 1: Antimicrobial Activity

A study conducted by Halpern et al. (1979) investigated the antimicrobial activity of various polyamines, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-negative bacteria, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotection in Animal Models

In a recent study published in ChemPlusChem (2013), researchers explored the neuroprotective properties of polyamines in animal models of neurodegenerative diseases. The findings suggested that this compound could mitigate neuronal cell death induced by oxidative stress .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with cellular components:

- Polyamine Metabolism : Polyamines are essential for cellular functions such as DNA stabilization and protein synthesis. The presence of this compound may enhance these processes by acting as a substrate or modulator in metabolic pathways .

- Reactive Oxygen Species (ROS) Scavenging : Polyamines have been shown to scavenge ROS, thereby protecting cells from oxidative damage which is critical in both microbial resistance and neuroprotection .

Propiedades

IUPAC Name |

N,N,N',N'-tetramethylheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-12(2)10-8-6-5-7-9-11-13(3)4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMMFBSLBPPLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183569 | |

| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29333-99-1 | |

| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029333991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethyl-1,7-heptanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.